2,2,2-三氟-1-(4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

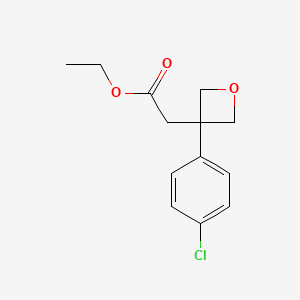

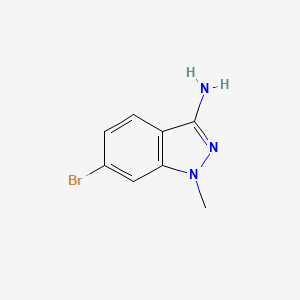

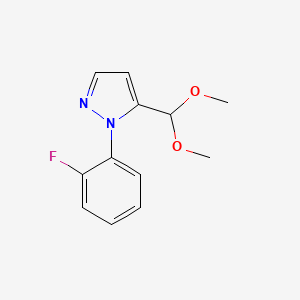

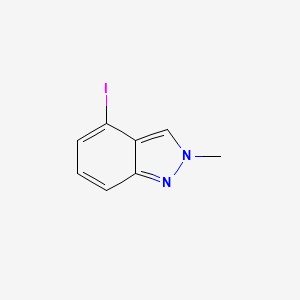

The compound “2,2,2-Trifluoro-1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a trifluoroethanone group attached to a phenyl ring, which is further connected to a piperazine ring. The phenyl ring also carries a tetramethyl-1,3,2-dioxaborolane group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 300.08 g/mol. It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds. Its exact mass and monoisotopic mass are both 300.1144590 g/mol .科学研究应用

有机合成与碳-碳偶联反应

硼酸频哪醇酯化合物是有机合成中的重要中间体。 它们独特的结构使其能够参与碳-碳偶联和碳杂原子偶联反应 . 具体来说,这种化合物可用于铃木偶联反应,该反应对于构建复杂的有机分子至关重要。

含氟药物开发

含氟化合物在医药领域越来越重要。 它们的强电负性增强了它们对碳的亲和力,从而导致较高的生物活性、稳定性和耐药性。 鉴于该化合物的三氟乙酰基,可以探索其用于设计具有改善药理特性的新型药物 .

局部麻醉剂和癌症治疗

酰胺类局部麻醉剂在临床癌症手术中起着至关重要的作用。 研究表明,这些麻醉剂可能对癌症治疗有益。 考虑到该化合物的酰胺官能团,有必要进一步研究其作为抗癌剂的潜力 .

分子静电势和前沿分子轨道

密度泛函理论 (DFT) 计算可以提供对化合物分子结构、静电势和前沿分子轨道的见解。 这些分析揭示了其独特的特性,并指导了进一步的实验研究 .

其他潜在应用

除了重点介绍的领域外,研究人员还可以探索其他应用,例如材料科学、催化和药物递送。 研究其与其他分子的相互作用以及其在各种条件下的行为可能会揭示新的用途。

总之,这种化合物连接了有机合成、癌症治疗和药物开发的领域。 它的多方面特性使其成为科学探索的令人兴奋的主题。 研究人员应该继续研究其在各个领域的潜力,以释放其全部能力 . 如果你需要更多信息或有具体问题,请随时提问!😊

作用机制

Target of Action

It is known that boronic acid pinacol ester compounds, such as this one, have significant biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

It is known that fluorine-containing compounds, such as this one, have high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms . This suggests that the compound may have good bioavailability.

Result of Action

It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

It is known that arylboronic acid, a related compound, is stable to water and air . This suggests that the compound may also be stable under various environmental conditions.

生化分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2,2,2-trifluoro-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BF3N2O3/c1-16(2)17(3,4)27-19(26-16)13-5-7-14(8-6-13)23-9-11-24(12-10-23)15(25)18(20,21)22/h5-8H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYIDDDDGMQPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675206 |

Source

|

| Record name | 2,2,2-Trifluoro-1-{4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-39-9 |

Source

|

| Record name | 2,2,2-Trifluoro-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-{4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)